molecular formula C5H5ClN2O B8539210 2-Amino-5-chloropyridine 1-oxide

2-Amino-5-chloropyridine 1-oxide

Cat. No.: B8539210
M. Wt: 144.56 g/mol
InChI Key: OLXNEXRQQZBRID-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine 1-oxide, with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol, is a heteroaromatic compound of significant interest in research chemistry . This N-oxide derivative is recognized for its unique reactivity in fundamental chemical studies. Research indicates that the 1-oxide group profoundly influences the compound's behavior in diazotization reactions, a key transformation in organic synthesis . Unlike simpler aminopyridines, the diazotization of this compound in perchloric acid involves the nitrous acidium ion reacting with the free base form of the amine . Studies suggest that the diazotization mechanism for 2- and 4-aminopyridines likely involves an initial association of the nitrosating agent with the electron-rich heteroaromatic ring system rather than the amino group directly . The presence of the 1-oxide group provides an additional site for initial association with nitrosating agents, which can accelerate reactions, especially when the group is in a para-position relative to the amino group and not involved in hydrogen bonding . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Certificate of Analysis for specific data on quality and specifications.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-1-hydroxypyridin-2-imine

InChI

InChI=1S/C5H5ClN2O/c6-4-1-2-5(7)8(9)3-4/h1-3,7,9H

InChI Key

OLXNEXRQQZBRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N(C=C1Cl)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Detection and Analysis
2-Amino-5-chloropyridine 1-oxide has been identified as a decomposition product of zopiclone, a medication used for insomnia. Analytical techniques such as high-performance liquid chromatography (HPLC) have been developed to detect this compound in biological samples, particularly urine. A study reported a detection limit of 0.5 µg/mL for 2-amino-5-chloropyridine in urine samples after the administration of zopiclone, indicating its potential use in pharmacokinetic studies and toxicology .

Pharmacological Properties
Research indicates that compounds related to 2-amino-5-chloropyridine may interact with the GABAA receptor complex, which is significant for understanding the sedative and hypnotic effects associated with benzodiazepines . This interaction suggests that derivatives of 2-amino-5-chloropyridine could be explored for their potential therapeutic effects.

Agrochemical Applications

Herbicide Development
2-Amino-5-chloropyridine serves as an important intermediate in the synthesis of herbicides. It can be nitrated and subsequently acylated to produce various derivatives that exhibit herbicidal activity. For instance, it can be converted into 5-chloro-3-nitro-2-fluoroacylamidopyridines, which are effective in controlling unwanted vegetation . The synthesis process involves careful chlorination techniques to minimize by-products and maximize yield, with reported yields reaching up to 72% .

Pesticide Synthesis
The compound's utility extends to the synthesis of other agrochemicals, including insecticides. Its derivatives are noted for their efficacy and low toxicity, making them suitable for environmentally friendly agricultural practices . The ability to decompose easily in the environment further enhances its appeal as a pesticide component.

Analytical Chemistry Applications

Forensic Toxicology
In forensic toxicology, the detection of 2-amino-5-chloropyridine is crucial for understanding drug metabolism and potential misuse scenarios. Studies have shown that high concentrations of this compound can indicate the degradation of zopiclone under specific conditions, such as elevated pH levels in urine samples . This application is vital for interpreting results in cases involving drug-facilitated sexual assaults or impaired driving due to substance use.

Method Development
The development of qualitative and quantitative methods for detecting 2-amino-5-chloropyridine has advanced analytical capabilities in toxicology labs. Techniques combining solid-phase extraction with HPLC have been successfully employed to analyze urine samples from various populations, including victims of drug-related incidents .

Case Studies and Research Findings

Study/Source Application Area Findings
PubMed (1997)PharmacologyDeveloped a screening technique for detecting 2-amino-5-chloropyridine in urine post-zopiclone ingestion; detection limit: 0.5 µg/mL
National Toxicology Program (2017)ToxicologyEvaluated the compound's presence as a metabolite; implications for drug testing
Sigma-AldrichChemical SynthesisHighlighted its role as an intermediate in synthesizing herbicides and other agrochemicals
DiVA PortalForensic ToxicologyIdentified degradation patterns of zopiclone leading to high concentrations of 2-amino-5-chloropyridine under specific storage conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Amino-5-chloropyridine 1-oxide with structurally related pyridine and quinoline N-oxide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₅H₅ClN₂O 2-NH₂, 5-Cl, 1-O 144.56 Stabilized by hydrogen bonding; planar structure
2-Chloro-5-methyl-4-nitropyridine 1-oxide C₆H₅ClN₂O₃ 2-Cl, 5-CH₃, 4-NO₂, 1-O 188.57 High purity (97%); nitro group enhances reactivity
5-Bromo-2-chloropyridine 1-oxide C₅H₃BrClNO 2-Cl, 5-Br, 1-O 222.44 Bromine increases molecular weight; used in collision studies
4-Nitroquinoline 1-oxide C₉H₆N₂O₃ 4-NO₂, 1-O 190.16 Strong carcinogen; induces DNA-protein scission at 1 × 10⁻⁵ M
Key Observations:
  • Halogen Influence : Chlorine and bromine substituents increase molecular weight and alter steric interactions. Bromine’s larger atomic radius may enhance van der Waals forces in molecular recognition .
  • N-Oxide Group : All compounds share the N-oxide moiety, which increases solubility and polarity but may also modulate toxicity depending on substituent patterns .
Carcinogenicity and DNA Interactions
  • 4-Nitroquinoline 1-oxide Derivatives: Strong carcinogens like 6-chloro-4-nitroquinoline 1-oxide induce DNA-protein scission at 1 × 10⁻⁵ M, correlating with their carcinogenic potency. In contrast, noncarcinogenic derivatives (e.g., 4-aminoquinoline 1-oxide) lack this activity .

Preparation Methods

Chlorination Using Ionic Liquid Catalysis

The CN106632014A patent describes a high-yield method for synthesizing 2-amino-5-chloropyridine using 2-aminopyridine as the starting material. The reaction employs N-fluoro-N-chlorobenzenesulfonamide as a chlorinating agent and imidazole-based ionic liquids (e.g., 1-methyl-3-methylimidazolium chloride) as recyclable catalysts. Key parameters include:

  • Solvent : Dichloromethane or ethyl acetate

  • Temperature : 0–40°C

  • Reaction Time : 0.2–24 hours

In a representative procedure, 0.1 mol of 2-aminopyridine reacts with equimolar N-fluoro-N-chlorobenzenesulfonamide in dichloromethane at 25°C for 2 hours, yielding 98.8% product with 99.2% purity. The ionic liquid catalyst demonstrates remarkable reusability, maintaining consistent efficiency over 10 cycles. This method’s advantages include mild conditions, minimal byproducts, and scalability for industrial applications.

Oxidative Chlorination with NaClO/HCl

An alternative approach from CN106432069A utilizes sodium hypochlorite (NaClO) and hydrochloric acid (HCl) to chlorinate 2-aminopyridine. The reaction proceeds in two phases:

  • Low-Temperature Phase (10°C) : Slow addition of HCl to a NaClO/2-aminopyridine mixture ensures controlled chlorination, minimizing polychlorinated byproducts.

  • Elevated Temperature Phase (25°C) : Completes the reaction over 4 hours.

Post-reaction processing involves pH adjustment to isolate 2-amino-5-chloropyridine via solvent extraction. This method achieves a 71.6% yield but requires careful temperature control to suppress side reactions.

Comparative Analysis of Chlorination Methods

ParameterIonic Liquid MethodNaClO/HCl Method
Yield98.8%71.6%
Reaction Time2 hours6 hours
Catalyst Recyclability>10 cyclesN/A
Byproduct Formation<1%~15%
MethodConditionsYieldAdvantages
H₂O₂/Acetic Acid80°C, 12 hours75%Low cost, scalable
mCPBA/CH₂Cl₂RT, 3 hours82%Rapid, high selectivity
Ozone/MeOH-20°C, 1 hour65%Minimal byproducts

Reaction Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance H₂O₂-mediated oxidation efficiency by stabilizing transition states. Elevated temperatures (>80°C) risk decomposition of the N-oxide, necessitating precise thermal control.

Byproduct Mitigation

Common byproducts include:

  • Over-Oxidized Species : e.g., pyridine N,N-dioxide.

  • Ring-Opened Products : Result from prolonged exposure to strong oxidizers.

Strategies to suppress these include:

  • Catalytic Additives : Tungsten-based catalysts accelerate H₂O₂ decomposition, reducing reaction time.

  • Stepwise Addition : Incremental oxidizer introduction minimizes localized excess.

Industrial-Scale Considerations

Catalytic Recycling

The ionic liquid method’s catalyst reusability aligns with green chemistry principles, reducing waste and costs. Similar approaches could be adapted for oxidation steps using immobilized catalysts.

Q & A

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and track changes using differential scanning calorimetry (DSC) .

What spectroscopic markers distinguish this compound from its non-oxidized counterpart?

Basic Research Question
Key markers include:

  • IR Spectroscopy : A strong absorption band ~1250–1300 cm1^{-1} (N-O stretch) in the N-oxide.
  • 1^1H NMR : Downfield shifts for protons near the N-oxide group (e.g., H-6 in pyridine ring shifts by ~0.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 144.5 (M+^+) with isotopic patterns consistent with Cl and O .

How to design a mechanistic study to investigate the oxidation pathways of 2-Amino-5-chloropyridine to its N-oxide derivative?

Advanced Research Question

  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O2_2 to trace oxygen incorporation into the N-oxide group.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents to identify rate-determining steps.
  • Trapping Intermediates : Employ freeze-quench ESR to detect radical species during oxidation .

How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Question

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic assays.
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies .

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